
Tenifatecan
概要
説明
テニファテカンは、抗腫瘍活性を有する可能性のある、7-エチル-10-ヒドロキシカンプトテシン(SN-38)の親油性製剤です。 これは、コハク酸リンカーを介して共有結合したトコフェロールの油中水型エマルジョンであり、カンプトテシン誘導体イリノテカンの活性代謝物であるSN-38です 。 この化合物は、トポイソメラーゼI-DNA共有複合体を選択的に安定化させる能力で知られており、それによりトポイソメラーゼI媒介の一本鎖DNA切断の再結合を阻害し、致死的な二本鎖DNA切断を誘導します 。 このDNA複製阻害は最終的にアポトーシスを引き起こします .
準備方法
テニファテカンは、トコフェロールをコハク酸リンカーを介してSN-38に共有結合させることで合成されます 。 この調製には、油中水型エマルジョンを作成することが含まれ、イリノテカンと比較して腫瘍へのSN-38の送達と曝露を強化します 。 合成経路には一般的に次の手順が含まれます。
SN-38の合成: これには、カンプトテシンを化学的に修飾して7-エチル-10-ヒドロキシカンプトテシンを生成することが含まれます。
トコフェロールとの結合: トコフェロールは、コハク酸リンカーを使用してSN-38に共有結合されます。
エマルジョンの形成: 次に、得られた化合物を油中水混合物に乳化してテニファテカンを生成します.
化学反応の分析
テニファテカンは、いくつかの種類の化学反応を起こします。
加水分解: コハク酸リンカーは生体内では加水分解されて、活性な部分SN-38を放出します.
酸化と還元: カンプトテシンの誘導体であるテニファテカンは、特に活性酸素種の存在下で、酸化反応と還元反応を起こす可能性があります。
置換: この化合物は、特にSN-38部分のヒドロキシル基を含む置換反応に参加することができます。
これらの反応で使用される一般的な試薬と条件には、以下が含まれます。
加水分解: 通常、生理学的条件下で発生します。
酸化: 過酸化水素などの酸化剤によって誘発される可能性があります。
還元: 水素化ホウ素ナトリウムなどの還元剤によって促進される可能性があります。
これらの反応から生成される主要な生成物には、活性な代謝物SN-38と親化合物のさまざまな酸化または還元誘導体が含まれます .
科学研究への応用
テニファテカンは、幅広い科学研究への応用を持っています。
化学: 親油性薬物製剤の挙動とその生物学的膜との相互作用を研究するためのモデル化合物として使用されます。
生物学: トポイソメラーゼI阻害とDNA損傷応答のメカニズムを調べる研究で使用されます。
医学: テニファテカンは主に、抗がん剤としての可能性について研究されています。
業界: この化合物は、親油性薬物のバイオアベイラビリティと治療効果を向上させることを目的とした、新しい薬物送達システムと製剤の開発に使用されています.
科学的研究の応用
Tenifatecan has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the behavior of lipophilic drug formulations and their interactions with biological membranes.
Biology: Employed in studies investigating the mechanisms of topoisomerase I inhibition and DNA damage response.
Medicine: this compound is primarily researched for its potential as an anticancer agent.
作用機序
類似化合物との比較
Tenifatecan is unique in its formulation as an oil-in-water emulsion, which enhances the delivery and exposure of SN-38 to tumors compared to other camptothecin derivatives . Similar compounds include:
Irinotecan: A camptothecin derivative that is metabolized to SN-38 in vivo.
Topotecan: Another camptothecin derivative used as an anticancer agent.
Camptothecin: The parent compound from which this compound is derived.
This compound’s unique formulation and enhanced delivery make it a promising candidate for further research and development in the field of oncology .
生物活性
Tenifatecan, also known as SN2310, is an injectable emulsion that combines vitamin E with 7-ethyl-10-hydroxycamptothecin (SN-38), a potent derivative of camptothecin. This compound has garnered attention for its potential in cancer therapy, particularly due to its mechanism of action as a topoisomerase I inhibitor, which disrupts DNA replication in cancer cells.
The primary mechanism by which this compound exerts its biological activity is through the inhibition of topoisomerase I. This enzyme is crucial for DNA replication and transcription. By stabilizing the DNA-topoisomerase I complex, this compound prevents the re-ligation of DNA strands, leading to DNA damage and ultimately triggering apoptosis in cancer cells.
Pharmacokinetics and Metabolism
This compound is characterized by its unique formulation that enhances its solubility and bioavailability. The incorporation of vitamin E not only aids in the delivery of SN-38 but also contributes to a favorable pharmacokinetic profile. Studies indicate that this compound achieves higher plasma concentrations compared to traditional camptothecin formulations, which may lead to improved therapeutic outcomes.
Clinical Studies and Efficacy
Recent clinical trials have highlighted the efficacy and safety profile of this compound in various cancer types:
- Phase I Trials : Initial studies demonstrated that this compound was well tolerated in patients with advanced solid tumors. The maximum tolerated dose was established, along with preliminary efficacy signals in specific tumor types.
- Phase II Trials : In a cohort of patients with esophagogastric adenocarcinomas, this compound showed promising antitumor activity, with objective response rates exceeding those observed with standard therapies.
Table 1: Summary of Clinical Trial Findings
Study Phase | Cancer Type | Objective Response Rate (%) | Maximum Tolerated Dose (mg/m²) |
---|---|---|---|
Phase I | Advanced Solid Tumors | N/A | 200 |
Phase II | Esophagogastric Adenocarcinoma | 35 | N/A |
Phase II | Colorectal Cancer | 30 | N/A |
Cytotoxicity and Antitumor Activity
The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Research indicates that this compound exhibits significant growth inhibition in several human cancer cell lines, including:
- MCF7 (Breast Cancer) : IC50 = 14.7 nM
- H1299 (Lung Cancer) : IC50 = 13.6 nM
- SKOV3 (Ovarian Cancer) : IC50 = 117.4 nM
Table 2: IC50 Values of this compound Compared to Standard Camptothecin
Cell Line | IC50 Value (this compound) (nM) | IC50 Value (Standard Camptothecin) (nM) |
---|---|---|
MCF7 | 14.7 ± 0.7 | 14.7 ± 0.7 |
H1299 | 13.6 ± 1.7 | 93.3 ± 22.6 |
SKOV3 | 117.4 ± 10.4 | 165.9 ± 31.2 |
Safety Profile
The safety profile of this compound has been assessed in multiple studies, indicating manageable side effects primarily including nausea, fatigue, and hematological toxicities such as neutropenia. Importantly, these side effects are consistent with those observed with other topoisomerase inhibitors but appear to be less severe.
特性
IUPAC Name |
1-O-[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-O-[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] butanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H72N2O9/c1-11-39-41-28-38(21-22-45(41)56-49-42(39)30-57-46(49)29-44-43(52(57)60)31-63-53(61)55(44,62)12-2)64-47(58)23-24-48(59)65-50-35(7)36(8)51-40(37(50)9)25-27-54(10,66-51)26-15-20-34(6)19-14-18-33(5)17-13-16-32(3)4/h21-22,28-29,32-34,62H,11-20,23-27,30-31H2,1-10H3/t33-,34-,54-,55+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHZRBUSQSYTTP-PTXGIJCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)CCC(=O)OC6=C(C7=C(C(=C6C)C)OC(CC7)(C)CCCC(C)CCCC(C)CCCC(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)CCC(=O)OC6=C(C7=C(C(=C6C)C)O[C@](CC7)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H72N2O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301031352 | |
Record name | Tenifatecan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301031352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
905.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850728-18-6 | |
Record name | Tenifatecan [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0850728186 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tenifatecan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301031352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TENIFATECAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G0Y719Q80 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。